2-[(benzylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-[(benzylamino)methyl]-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c18-14-13-11(6-7-19-13)16-12(17-14)9-15-8-10-4-2-1-3-5-10/h1-7,15H,8-9H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDSTGPCMIXUGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=NC3=C(C(=O)N2)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(benzylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves the reaction of thieno[3,2-d]pyrimidin-4-one with benzylamine under specific conditions. One common method involves a one-pot solvent-free reaction, which provides a convenient and efficient route to produce this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scalability and cost-effectiveness.
Chemical Reactions Analysis
2-[(benzylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the thienopyrimidine core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienopyrimidine core.
Scientific Research Applications
The compound 2-[(benzylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidine derivative, which belongs to a class of organic compounds with diverse biological activities . While specific applications of this exact molecule are not widely documented, its structural relatives have demonstrated potential in medicinal chemistry, particularly as inhibitors of enzymes and in antitumor research .
Chemical Properties
this compound has the following chemical characteristics :
- IUPAC Name: 2-[(benzylamino)methyl]-3H-thieno[3,2-d]pyrimidin-4-one
- Molecular Formula:
- Molecular Weight: 271.34
- PubChem CID: 135600414
- SMILES Notation: C1=CC=C(C=C1)CNCC2=NC3=C(C(=O)N2)SC=C3
Potential Applications Based on Structural Analogs
- p97 Inhibitors: Monocyclic pyrimidine and pyridine compounds with benzylamine substituents have been identified as inhibitors of p97, an enzyme involved in various cellular processes .
-
Antitumor Activity: Thienopyrimidine derivatives have shown inhibitory activity against cancer cells, particularly targeting folate receptors that are overexpressed in cancer cells .
- These compounds can be designed to target folate receptors (FRs) which are highly expressed in cancer cells .
- The nitrogen atom at position 1 and the group at position 2 are essential for salt bridge formation with Glu30, while the oxygen atom at position 4 is crucial for hydrogen bonding with Val115, Ile7, and Tyr121 amino acids .
- Pre-mRNA Splicing: Thieno[3,2-b]pyridin-7-amine compounds have been researched for improving pre-mRNA splicing in cells .
Safety Information
- Signal Word: Warning
- Hazard Statements: H315-H319-H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)
- Precautionary Statements: P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P403+P233-P405-P501
Storage
Mechanism of Action
The mechanism of action of 2-[(benzylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. In the context of its anticancer activity, it has been observed to interfere with cell proliferation and induce apoptosis in cancer cells. The compound’s structure allows it to interact with nucleic acids and proteins, disrupting essential cellular processes .
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Influence: Thieno[3,2-d]pyrimidin-4-one derivatives (e.g., the target compound and compound 62) exhibit enhanced π-π stacking and hydrophobic interactions compared to pyrrolo[3,2-d]pyrimidin-4-one analogs (e.g., compound 77) due to the sulfur atom in the thiophene ring . Benzo-fused derivatives (compound 62) show higher potency against TNKS enzymes, likely due to increased planarity and improved target binding .
Bulky aromatic groups (e.g., 4-tert-butylphenyl in compound 62): Improve hydrophobic interactions and enzyme inhibition potency but may reduce solubility . Heterocyclic appendages (e.g., oxadiazole in compound F425-0109): Enhance metabolic stability and electronic effects, though synthetic complexity increases .
Physicochemical Properties
- Melting Points: Pyrrolo[3,2-d]pyrimidin-4-one derivatives with hydroxyalkyl chains (e.g., compound 77) exhibit high melting points (>250°C), indicative of strong intermolecular hydrogen bonding. Thieno analogs with flexible side chains (e.g., the target compound) likely have lower melting points, though experimental data are needed .
- Solubility: The benzylamino-methyl group in the target compound may enhance aqueous solubility compared to purely aromatic substituents (e.g., compound 62) due to protonatable amine functionality .
Biological Activity
The compound 2-[(benzylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, structure-activity relationships, and relevant case studies associated with this compound.
Chemical Structure and Synthesis
The chemical structure of this compound can be denoted as follows:
This compound features a thieno[3,2-d]pyrimidine core substituted with a benzylamino group. The synthesis typically involves the reaction of appropriate thienopyrimidine precursors with benzylamine under specific conditions to yield the target compound.
Antitumor Activity
Research indicates that thienopyrimidine derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit human DNA topoisomerase II, an enzyme critical for DNA replication and repair. These derivatives have shown efficacy comparable to established chemotherapeutics like etoposide .
Table 1: Antitumor Activity of Thienopyrimidine Derivatives
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Etoposide | 5.0 | Topoisomerase II inhibition |
| Compound A | 2.0 | Topoisomerase II inhibition |
| Compound B | 1.5 | Induces DNA breakage |
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial activity against a range of bacterial strains. In vitro studies have shown that derivatives containing the thienopyrimidine scaffold exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent activity against pathogens such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity Profiles
| Compound Name | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | 8 | S. aureus, E. coli |
| Compound C | 16 | M. tuberculosis |
| Compound D | 32 | M. avium |
Case Studies
Several studies have focused on the biological activity of thienopyrimidine derivatives:
- Antitumor Efficacy Study : A study published in Journal of Medicinal Chemistry evaluated a series of thienopyrimidine compounds for their ability to inhibit cancer cell proliferation. The most active compounds were found to induce apoptosis in cancer cell lines through the activation of caspase pathways .
- Antimicrobial Evaluation : A comprehensive study assessed the antimicrobial potential of various thienopyrimidine derivatives against clinical isolates of Mycobacterium tuberculosis. The results indicated that certain substitutions on the thienopyrimidine ring significantly enhanced activity against resistant strains .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by the structural components surrounding the thienopyrimidine core:
- Substituent Variability : Variations in the benzyl group or modifications on the nitrogen atoms can significantly alter potency.
- Positioning of Functional Groups : The placement of electron-withdrawing or electron-donating groups on the aromatic ring has been shown to enhance binding affinity towards biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
